molecular formula C10H11F3N4O2 B10946471 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)ethanone

1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B10946471
M. Wt: 276.22 g/mol
InChI Key: YVEVMTQFZWTVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound, with its unique trifluoromethyl and hydroxyl groups, exhibits significant potential in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. For 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE, a common synthetic route includes the condensation of 1,3-diketones with hydrazines under acidic or basic conditions . The reaction conditions often involve heating the reactants in solvents like ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of pyrazole derivatives may employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as transition metals (e.g., palladium, copper) can further optimize the synthesis process . Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are gaining popularity in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to its combination of a hydroxyl group and a trifluoromethyl group on the pyrazole ring. This structural feature imparts distinct physicochemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F3N4O2

Molecular Weight

276.22 g/mol

IUPAC Name

1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methylpyrazol-1-yl)ethanone

InChI

InChI=1S/C10H11F3N4O2/c1-7-4-15-16(5-7)6-8(18)17-9(19,2-3-14-17)10(11,12)13/h3-5,19H,2,6H2,1H3

InChI Key

YVEVMTQFZWTVNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC(=O)N2C(CC=N2)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.